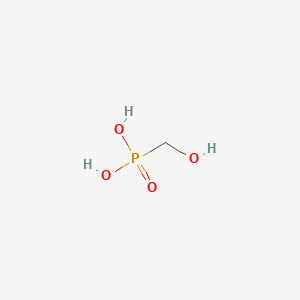![molecular formula C7H11Cl2N3 B122612 Dihydrochlorure de 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine CAS No. 157327-49-6](/img/structure/B122612.png)
Dihydrochlorure de 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride" is a derivative of the pyrido[4,3-d]pyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided focus on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrido[4,3-d]pyrimidine derivatives.
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidine derivatives has been achieved through various methods. For instance, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids was performed using microwave and ultrasound irradiation, starting from 6-aminopyrimidines and arylidene derivatives of pyruvic acid, which provided high yields and environmentally friendly conditions . Another study reported the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines, followed by a series of cyclization reactions . Additionally, efficient microwave-assisted conditions were used to synthesize pyrimido[4,5-d]pyrimidine-2,4,7-trione derivatives from 6-amino-1,3-dimethyluracil and aromatic aldehydes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For example, the orientation of the cyclization process in the synthesis of pyrido[2,3-d]pyrimidine derivatives was determined by NMR measurements . The structure of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine was assigned based on spectral data, including 1H NMR, 13C NMR, gHMQC, and HRMS spectra .
Chemical Reactions Analysis
The chemical reactivity of pyrido[4,3-d]pyrimidine derivatives involves various reactions such as nucleophilic attacks, ring-opening, intramolecular cyclization, and tautomeric equilibration . Some derivatives undergo further reactions to form more stable structures, as seen in the synthesis of pyrimido[5,4-d]pyrimidine from 7,8-dihydropyrimido[5,4-d]pyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives include their antioxidant properties, which were evaluated using DPPH free radical scavenging and ORAC assays . The electrochemical properties were also studied, providing insights into the anodic potential oxidation of these compounds . Additionally, the antibacterial properties of some synthesized compounds were investigated, revealing potential applications in the development of new antimicrobial agents .
Applications De Recherche Scientifique
Inhibition de la phosphoinositide 3-kinase (PI3K)
Ce composé a été optimisé pour produire des inhibiteurs hautement sélectifs de la PI3Kδ, une classe d'enzymes impliquées dans des fonctions cellulaires telles que la croissance cellulaire, la prolifération, la différenciation, la motilité, la survie et le trafic intracellulaire. Le composé 11f, dérivé de cette échafaudage, a été identifié comme un inhibiteur efficace, hautement sélectif et disponible par voie orale de la PI3Kδ, montrant une efficacité dans des modèles in vivo de production d'anticorps .
Inhibition de la tyrosine kinase réceptrice Axl
Une série de dérivés de 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine a été conçue et synthétisée pour évaluer leurs activités inhibitrices contre les tyrosine kinases Axl et Mer. Ces kinases sont impliquées dans divers cancers et maladies chroniques. Un tel dérivé, ER-001259851-000, est apparu comme un inhibiteur puissant et sélectif de Axl avec des propriétés pharmacologiques prometteuses et un profil pharmacocinétique chez la souris .
Mécanisme D'action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is the extracellular signal-regulated kinase (Erk2) . Erk2 is a key component in the MAPK/ERK pathway , which plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with Erk2, leading to its inhibition . This inhibition results in a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . RSK is a downstream effector in the MAPK/ERK pathway, and its knockdown disrupts the pathway’s function .
Biochemical Pathways
The affected pathway is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of gene expression critical in the cell cycle, apoptosis, and cell differentiation .
Result of Action
The result of the compound’s action is a reduction in the activity of the MAPK/ERK pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This makes the compound a potential candidate for the treatment of diseases characterized by overactive ERK signaling, such as certain types of cancer .
Safety and Hazards
Propriétés
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSBRWTXCPUJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157327-49-6 |
Source


|
| Record name | 157327-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)




